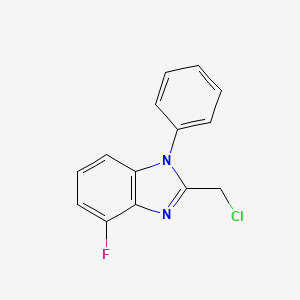

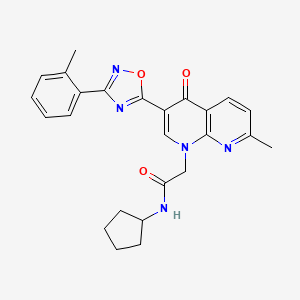

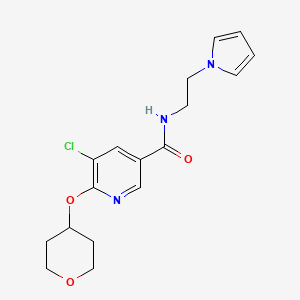

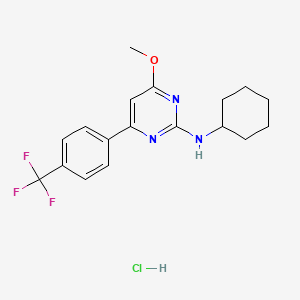

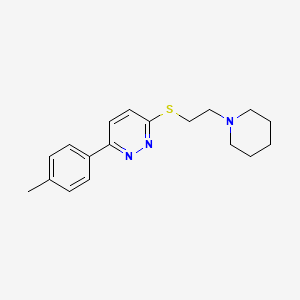

![molecular formula C25H18N2O2S B2498216 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide CAS No. 361173-53-7](/img/structure/B2498216.png)

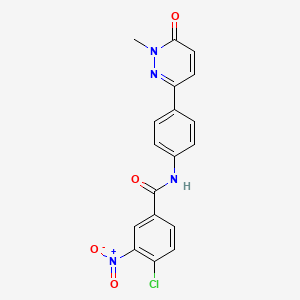

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthamide and thiazole derivatives involves a variety of methods. Metal-catalyzed reactions and Lewis acid-catalyzed transformations have been developed for the construction of naphthalene derivatives. These methods involve the use of various salts and acids such as gallium chlorides, gold chlorides, and triflic acid to facilitate the reactions (Maheshwari & Hussain, 2023).

Molecular Structure Analysis

The molecular structure of naphthamide and thiazole derivatives is characterized by their planar aromatic systems, which enable interaction with biological targets. The π-deficient large conjugated planar structure of naphthalimide derivatives, for example, allows them to interact with various biological cations, anions, and macromolecules (Gong et al., 2016).

Chemical Reactions and Properties

Naphthamide and thiazole derivatives participate in a wide range of chemical reactions, contributing to their significant biological and medicinal properties. These compounds can undergo cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions, highlighting their versatility in synthetic chemistry (Maheshwari & Hussain, 2023).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. Although specific details on "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide" are not available, similar naphthamide and thiazole derivatives typically exhibit properties conducive to pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity and biological activity, of naphthamide and thiazole derivatives are largely determined by their structural features. These compounds have been explored for their anticancer, antimicrobial, and antioxidant activities, largely due to their ability to interact with biological targets through noncovalent bonds (Gong et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Compounds structurally related to N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide have been synthesized and evaluated for their antibacterial and antifungal activities. For example, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in addressing drug-resistant microbial infections (Helal et al., 2013).

Anti-inflammatory and Analgesic Effects

Research on thiazole derivatives containing a methoxy-naphthyl moiety has revealed potent anti-inflammatory and analgesic properties. These findings are crucial for the development of new therapeutic agents targeting inflammation and pain management (Prasad & Nayak, 2016).

Anticancer Activity

Derivatives similar to the compound have been evaluated for their anticancer potential. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibited significant antioxidant activity and showed promising results in anticancer assays (Tumosienė et al., 2020). This suggests a potential research avenue for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide in cancer treatment.

Antitubercular and Antibacterial Agents

Thiazoles derivatives have also been identified as potent anti-bacterial and anti-tubercular agents. Such compounds, when synthesized with methoxy-napthyl moieties, showed moderate activity against M.tuberculosis and excellent antibacterial activity, highlighting their potential in treating bacterial infections and tuberculosis (Prasad & Nayak, 2016).

Eigenschaften

IUPAC Name |

3-methoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O2S/c1-29-20-12-16-6-3-2-5-15(16)11-19(20)24(28)27-25-26-23-18-8-4-7-14-9-10-17(22(14)18)13-21(23)30-25/h2-8,11-13H,9-10H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNOYMRTEYPHHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)

![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)